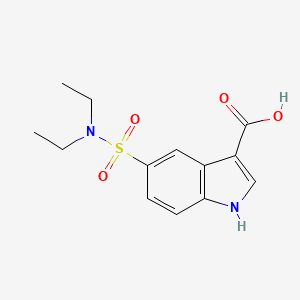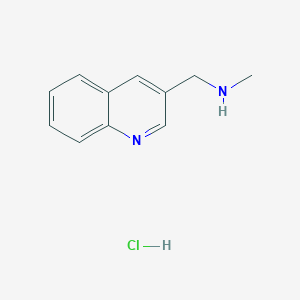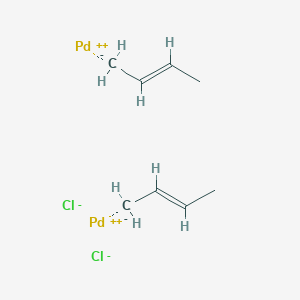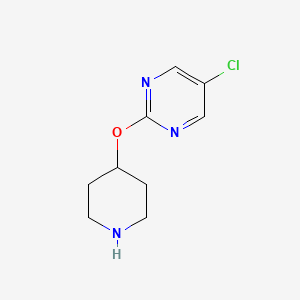
5-Chlor-2-(Piperidin-4-yloxy)pyrimidin
Übersicht
Beschreibung
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O . It is an off-white solid and is used as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 .Physical and Chemical Properties Analysis
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is an off-white solid with a molecular weight of 212.6785 .Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
5-Chlor-2-(Piperidin-4-yloxy)pyrimidin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener Piperidinderivate. Diese Derivate sind in der medizinischen Chemie aufgrund ihres Vorkommens in zahlreichen Arzneimitteln von entscheidender Bedeutung . Die Verbindung kann intra- und intermolekulare Reaktionen eingehen, um substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu bilden, die für die Wirkstoffentwicklung von Bedeutung sind .
Pharmakologische Anwendungen
Der Piperidinrest ist ein häufiges Merkmal in mehr als zwanzig Klassen von Pharmazeutika, einschließlich Alkaloide This compound kann verwendet werden, um Verbindungen mit potenziellen pharmakologischen Anwendungen zu erzeugen, insbesondere bei der Entwicklung neuer Medikamente mit neuartigen Wirkmechanismen .
GPR119-Agonisten zur Behandlung von Diabetes
Diese Verbindung wurde bei der Entdeckung und Optimierung von GPR119-Agonisten verwendet. GPR119 ist ein Rezeptor, der an der glucoseabhängigen Insulinsekretion und der Freisetzung von Inkretinhormonen beteiligt ist, was ihn zu einem Ziel für die Behandlung von Typ-2-Diabetes macht. Derivate von This compound haben in akuten und chronischen In-vivo-Nagetiermodellen von Diabetes Wirksamkeit gezeigt .
Studien zur biologischen Aktivität
Die strukturellen Merkmale von This compound machen es für die Untersuchung der biologischen Aktivität geeignet. Seine Derivate können synthetisiert und auf verschiedene biologische Aktivitäten getestet werden, was zur Entdeckung neuer Therapeutika beiträgt .
Forschung in der chemischen Physik
In der chemischen Physik kann diese Verbindung verwendet werden, um die fundamentalen Eigenschaften von Piperidinringen zu untersuchen. Die Forschung in diesem Bereich kann zu einem besseren Verständnis des chemischen Verhaltens von Piperidinderivaten unter verschiedenen physikalischen Bedingungen führen .
Methoden der organischen Chemie
This compound: dient als Substrat zur Entwicklung neuer Methoden in der organischen Synthese. Es kann verwendet werden, um Mehrkomponentenreaktionen, Cyclisierung und Aminierungsprozesse zu erforschen, die wichtige Techniken in der organischen Chemie sind .
Wirkstoffentdeckung und -design
Die Verbindung ist entscheidend im Prozess der Wirkstoffentdeckung. Ihre Vielseitigkeit ermöglicht die Erstellung von Bibliotheken von Verbindungen, die auf verschiedene Ziele gescreent werden können, was die Identifizierung von Leitstrukturen zur Weiterentwicklung beschleunigt .
Lehrmittel in der Chemie
Schließlich kann This compound als Lehrmittel in akademischen Einrichtungen verwendet werden. Es bietet ein praktisches Beispiel dafür, wie sich synthetische Chemie und Pharmakologie überschneiden, und bietet den Schülern Einblicke in die realen Anwendungen chemischer Verbindungen .
Wirkmechanismus
Target of Action
The primary target of the compound 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
5-Chloro-2-(piperidin-4-yloxy)pyrimidine acts as an agonist for the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR119 receptor, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine stimulates the receptor, leading to a series of reactions within the cell .
Biochemical Pathways
Upon activation of the GPR119 receptor by 5-Chloro-2-(piperidin-4-yloxy)pyrimidine, two major biochemical pathways are affected. First, it stimulates glucose-dependent insulin release by direct action in the pancreas . Second, it promotes secretion of the incretin GLP-1 (Glucagon-like peptide-1) by action in the gastrointestinal tract . These pathways play a crucial role in the regulation of blood glucose levels.
Result of Action
The action of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine results in the stimulation of insulin release and incretin secretion, which in turn helps in the regulation of blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(piperidin-4-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(piperidin-4-yloxy)pyrimidine remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-Chloro-2-(piperidin-4-yloxy)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the flow of metabolic intermediates, leading to changes in cellular metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOMXLKZHVIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278813 | |
| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-93-0 | |
| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1650797.png)

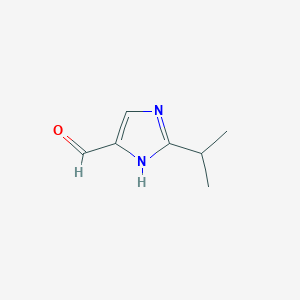
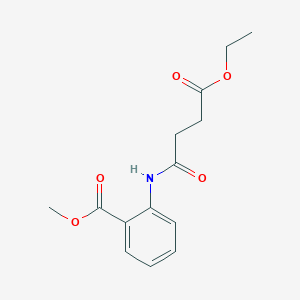
![4-ethoxy-N-{3-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]phenyl}benzamide](/img/structure/B1650802.png)
![4-chloro-N-{4-chloro-2-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}benzamide](/img/structure/B1650803.png)

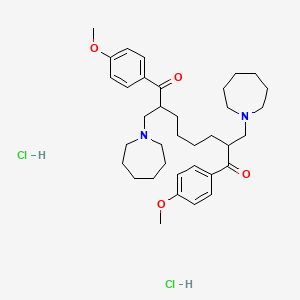
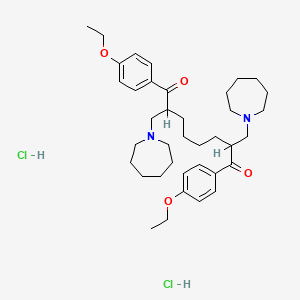

![N-(3-(methylthio)phenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B1650812.png)
